molecular formula C13H27N B14721844 n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine CAS No. 6319-75-1

n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine

Cat. No.: B14721844
CAS No.: 6319-75-1
M. Wt: 197.36 g/mol
InChI Key: AMKUXOLVNSSQPH-UHFFFAOYSA-N
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Description

n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl ring substituted with four methyl groups and a dimethylamino group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with four methyl groups can be synthesized through a series of alkylation reactions starting from cyclohexane.

    Introduction of the Amino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide or tosylate, on the cyclohexyl ring.

    Final Assembly: The methanamine moiety is attached to the cyclohexyl ring through a reductive amination process, where a carbonyl compound is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclohexyl ring, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it into a primary amine or even further reducing it to an alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, tosylates, or sulfonates.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n,n-Dimethyl-1-(2,3,5,6-tetramethylphenyl)methanamine
  • n,n-Dimethyl-1-(1,2,4,5-tetramethylcyclohexyl)methanamine
  • n,n-Dimethyl-1-(1,2,3,4-tetramethylcyclohexyl)methanamine

Uniqueness

n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and interaction profiles compared to its analogs.

Properties

CAS No.

6319-75-1

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N,N-dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine

InChI

InChI=1S/C13H27N/c1-10-7-11(2)12(3)13(4,8-10)9-14(5)6/h10-12H,7-9H2,1-6H3

InChI Key

AMKUXOLVNSSQPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)(C)CN(C)C)C)C

Origin of Product

United States

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